molecular formula C16H23NO4S B12278635 Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate CAS No. 905706-74-3

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate

Cat. No.: B12278635
CAS No.: 905706-74-3
M. Wt: 325.4 g/mol
InChI Key: KBTGDSPBENVRLB-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C16H23NO4S and a molecular weight of 325.42 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tosyl group (4-methylphenylsulfonyl) attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tosyl group.

Scientific Research Applications

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate is unique due to the presence of both the tosyl group and the ethyl ester group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields of research.

Properties

CAS No.

905706-74-3

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3

InChI Key

KBTGDSPBENVRLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C

Origin of Product

United States

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